An In-depth Technical Guide to Thiol-PEG5-alcohol for Researchers and Drug Development Professionals
An In-depth Technical Guide to Thiol-PEG5-alcohol for Researchers and Drug Development Professionals
Introduction
Thiol-PEG5-alcohol, also known as HS-PEG5-OH, is a heterobifunctional crosslinker of significant interest in the fields of bioconjugation, drug delivery, and particularly in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] This guide provides a comprehensive overview of its chemical structure, properties, and applications, with a focus on its role in advanced drug development.
Chemical Structure and Properties
Thiol-PEG5-alcohol consists of a thiol (-SH) group and a primary alcohol (-OH) group at opposite ends of a five-unit polyethylene (B3416737) glycol (PEG) spacer.[4] This hydrophilic PEG chain enhances the aqueous solubility of the molecule and any conjugate it is a part of.[3] The terminal functional groups offer orthogonal reactivity, allowing for the sequential or selective conjugation of two different molecules.
The chemical structure can be represented by the following SMILES string: OCCOCCOCCOCCOCCS.[4]
Table 1: Physicochemical Properties of Thiol-PEG5-alcohol
| Property | Value | Reference(s) |
| Chemical Formula | C10H22O5S | [4][5] |
| Molecular Weight | 254.34 g/mol | [5] |
| CAS Number | 248582-03-8 | [5] |
| Synonyms | HS-PEG5-OH, 14-Mercapto-3,6,9,12-Tetraoxatetradecan-1-ol | [5] |
| Appearance | Varies (typically a colorless to pale yellow oil or solid) | - |
| Solubility | Soluble in water and most organic solvents. | [3] |
| Purity | Typically ≥95% | [5] |
| Predicted XlogP | -0.8 | [4] |
| Storage | Recommended storage at -5°C, kept dry and protected from sunlight. | [5] |
| Density | Not readily available | |
| Boiling Point | Not readily available | |
| pKa (Thiol group) | Not readily available (expected to be around 8-10) |
Reactivity and Applications
The strategic importance of Thiol-PEG5-alcohol lies in its heterobifunctional nature.[3] The thiol group exhibits high reactivity towards maleimides, vinyl sulfones, and iodoacetamides, and can also form stable bonds with the surfaces of noble metals like gold. The terminal hydroxyl group can be activated or converted into other functional groups for subsequent reactions, such as esterification or etherification.
The primary application of Thiol-PEG5-alcohol is as a flexible linker in the synthesis of PROTACs.[1][2] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[6][7] The PEG5 linker provides the necessary spatial separation between the target protein-binding ligand and the E3 ligase-binding ligand, which is crucial for the formation of a stable and productive ternary complex.[7]
Experimental Protocols
Protocol: Two-Step Synthesis of a PROTAC using Thiol-PEG5-alcohol
Step 1: Thiol-Maleimide Conjugation
-
Dissolve Ligand 1: Dissolve the maleimide-functionalized ligand (1.0 equivalent) in a suitable degassed buffer, typically a phosphate (B84403) buffer at pH 6.5-7.5.
-
Add Thiol-PEG5-alcohol: Add Thiol-PEG5-alcohol (1.1 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 1-4 hours under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol.
-
Monitoring: Monitor the reaction progress by LC-MS or HPLC.
-
Purification: Upon completion, purify the conjugate (Ligand 1-PEG5-alcohol) by preparative HPLC.
Step 2: Activation of the Alcohol and Conjugation to Ligand 2
-
Activation of the Hydroxyl Group: The terminal alcohol of the purified conjugate can be activated, for example, by conversion to a tosylate or mesylate. Dissolve the conjugate in an anhydrous solvent like dichloromethane (B109758) (DCM) and add a suitable activating agent (e.g., tosyl chloride) in the presence of a base (e.g., triethylamine).
-
Reaction with Ligand 2: The activated linker-ligand 1 conjugate is then reacted with the second ligand (Ligand 2), which should possess a nucleophilic group (e.g., an amine or a phenol). This reaction is typically carried out in a polar aprotic solvent like DMF.
-
Monitoring and Purification: Monitor the reaction by LC-MS or HPLC. Once the reaction is complete, the final PROTAC molecule is purified by preparative HPLC.
Visualizations
The following diagrams illustrate the logical workflow of PROTAC synthesis and the mechanism of action of a PROTAC molecule.
Caption: A logical workflow for the synthesis of a PROTAC molecule using Thiol-PEG5-alcohol.
Caption: The mechanism of action for a PROTAC, leading to targeted protein degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Thiol-PEG5-alcohol - Immunomart [immunomart.com]
- 3. Thiol-PEG5-alcohol | Benchchem [benchchem.com]
- 4. PubChemLite - Thiol-peg5-alcohol (C10H22O5S) [pubchemlite.lcsb.uni.lu]
- 5. SH-PEG5-OH | CAS:248582-03-8 | Biopharma PEG [biochempeg.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
